2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol;hydrochloride
Description
Properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinolin-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-5-6-8-9(11-7)3-2-4-10(8)12;/h2-4,7,11-12H,5-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWZVQAQXZKVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC=C2O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation-Initiated Cyclization
Domino reductive cyclization represents a cornerstone for synthesizing tetrahydroquinoline scaffolds. For 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol, this method typically begins with a nitroarene precursor. Catalytic hydrogenation reduces the nitro group to an amine, which subsequently undergoes intramolecular cyclization. For example, hydrogenation of 3-methyl-1-nitrobenzene at 4 atm H₂ over 5% Pt/C generates an intermediate aniline, which reacts with in situ acetaldehyde to form the tetrahydroquinoline core.
The stereochemical outcome depends on the catalyst and substituents. Platinum catalysts favor cis-selectivity due to steric interactions between the ester group and the catalyst surface, directing hydrogen addition to the less hindered face. Yields for this method range from 71% to 98%, with higher pressures (4 atm) minimizing side products like dihydroquinolines.
Reductive Amination-Cyclization Sequences
A two-step reductive amination followed by cyclization offers enhanced control over regiochemistry. Starting with 2-methylaniline and acetaldehyde diethyl acetal , the reaction proceeds via imine formation, followed by hydrogenation using Pd/C or Pt/C. This method avoids isolation of intermediates, achieving 85–93% yields. The use of formaldehyde in the hydrogenation step introduces an N-methyl group, demonstrating the method’s versatility for derivative synthesis.
Mechanochemical Synthesis via High-Speed Ball Milling
Reaction Setup and Conditions
Mechanochemical methods eliminate solvents and reduce reaction times. In a high-speed vibratory ball mill (HSVBM), aniline (1 mmol) reacts with N-vinyl acetamide (2.1 mmol) and phosphomolybdic acid (PMA, 10 mol%) under air (Fig. 1). The agate grinding jar operates at 60 Hz for 3 hours, achieving full conversion as monitored by TLC. Post-reaction workup involves extraction with ethyl acetate, quenching with NaHCO₃, and silica gel chromatography.
| Parameter | Value |
|---|---|
| Catalyst | PMA (10 mol%) |
| Frequency | 60 Hz |
| Time | 3 hours |
| Yield | Quantitative conversion |
Table 1: Optimized conditions for mechanochemical synthesis.
Advantages and Limitations
This method avoids toxic solvents and achieves near-quantitative conversion but requires specialized equipment. Scale-up remains challenging due to the limited capacity of milling jars. Nevertheless, it is ideal for small-scale syntheses requiring rapid screening of reaction parameters.
Acid-Catalyzed Ring-Closure Reactions
Cyclodehydration of Amino Alcohols
Acid-catalyzed cyclodehydration offers a straightforward route to tetrahydroquinolines. Treatment of 5-hydroxy-2-methylaminobenzyl alcohol with HCl gas in ethanol induces cyclization, forming the tetrahydroquinoline ring. Subsequent neutralization with NaHCO₃ and recrystallization from ethanol yields the hydrochloride salt.
Friedländer-Type Condensations
Friedländer condensations between 2-aminobenzaldehyde and ketones like acetone in HCl generate the quinoline backbone. Hydrogenation with Raney nickel at 50°C then reduces the quinoline to the tetrahydroquinoline derivative. This method achieves 65–78% yields but requires stringent control of hydrogenation conditions to prevent over-reduction.
Photochemical and Thermal Methods
UV-Irradiated Synthesis
Photochemical methods utilize TiO₂ as a photocatalyst under UV light (350 nm). Irradiation of 3-methylnitrobenzene in ethanol generates acetaldehyde, which condenses with the aniline intermediate to form the tetrahydroquinoline. While this method achieves 71% yield, its scope is limited to substrates resistant to photodegradation.
High-Temperature Cyclizations
Heating N-(3-methylphenyl)acetamide at 200°C in polyphosphoric acid induces cyclodehydration, forming 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol. This method, though efficient (80–85% yield), requires corrosive reagents and high energy input.
Hydrochloride Salt Formation
Conversion of the free base to the hydrochloride salt involves treating the tetrahydroquinoline with concentrated HCl in ethanol. The mixture is stirred at 0°C for 1 hour, followed by solvent evaporation and recrystallization from acetone. This step ensures improved stability and solubility for pharmaceutical applications.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive cyclization | 71–98 | H₂ (4 atm), Pt/C | High stereoselectivity | Requires high-pressure equipment |
| Mechanochemical | >95 | HSVBM, 60 Hz | Solvent-free, rapid | Limited scalability |
| Acid-catalyzed | 65–85 | HCl, ethanol | Simple setup | Corrosive reagents |
| Photochemical | 71 | UV, TiO₂ | Mild conditions | Narrow substrate scope |
Table 2: Comparison of synthesis methods for 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a fully saturated derivative.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of tetrahydroquinoline can exhibit antiproliferative activity against several cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. For example, a study synthesized a library of 8-substituted tetrahydroquinoline derivatives, which were tested for their ability to inhibit cell proliferation in various cancer models. The results indicated that certain analogs displayed promising activity, with IC50 values in the low micromolar range, suggesting their potential as chemotherapeutic agents .
Case Study: Anticancer Effects
- Objective : Evaluate the anticancer effects on breast cancer models.
- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, highlighting the selective targeting capability of these compounds.
Neuroprotective Properties
The structural features of 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol; hydrochloride suggest potential neuroprotective effects. Compounds within the tetrahydroquinoline class have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration. This property is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's disease .
Antioxidant Activity
Research indicates that derivatives of tetrahydroquinoline can exhibit significant antioxidant properties. For instance, studies have shown that certain synthesized compounds demonstrate higher antioxidant activity compared to others when tested against reactive oxygen species (ROS). This antioxidant capacity is crucial for mitigating oxidative stress-related cellular damage and could be beneficial in various therapeutic applications .
Analgesic Properties
Some derivatives of 2-methyl-1,2,3,4-tetrahydroquinoline have been reported to possess analgesic activity. For example, a specific derivative demonstrated analgesic potency one-eighth that of morphine. This suggests that tetrahydroquinoline compounds could serve as alternatives or adjuncts to traditional pain management therapies .
Synthesis and Structural Modifications
The synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol; hydrochloride involves various methods that enhance its biological activity through structural modifications. The incorporation of different substituents can significantly influence the pharmacological profile of the compound. Research has focused on optimizing synthetic pathways to achieve higher yields and better biological efficacy .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its potent biological activities.
2-Methyl-1,2,3,4-tetrahydroquinoxaline: Another derivative with similar structural features.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol;hydrochloride is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol; hydrochloride is a chemical compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 199.68 g/mol
- IUPAC Name : 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol; hydrochloride
The biological activity of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol; hydrochloride is primarily attributed to its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors that are crucial for cellular processes. The specifics of these interactions are still under investigation, but preliminary studies suggest potential pathways involved in its antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. In a study assessing the antibacterial effects of various tetrahydroquinoline compounds, 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol; hydrochloride demonstrated effective inhibition against several bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example:
- Cell Line : HeLa (cervical cancer)
- IC : 25 µM after 48 hours of treatment.
This indicates a promising avenue for further research into its application in cancer therapy .
Case Studies
-
Study on ABCG2 Inhibition :
A study investigated the ability of tetrahydroquinoline derivatives to inhibit the ABCG2 transporter, which is associated with multidrug resistance in cancer cells. The results showed that derivatives similar to 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol; hydrochloride could significantly reduce mitoxantrone efflux in HEK293 cells overexpressing ABCG2 . -
Synthesis and Biological Evaluation :
Another research effort focused on synthesizing various derivatives of tetrahydroquinoline and assessing their biological activities. Compounds were screened for their ability to inhibit cancer cell proliferation and showed promising results comparable to established chemotherapeutics .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol;hydrochloride?
- Methodological Answer : The compound can be synthesized via hydrogenation of quinaldine derivatives, followed by hydroxylation at the 5th position. Reaction conditions (e.g., temperature, catalyst loading) significantly impact yield. For example, hydrogenation with Pd/C under 50 psi H₂ at 80°C achieves ~70% intermediate yield, while hydroxylation via electrophilic substitution requires controlled pH (5–6) to avoid over-oxidation . Parallel synthesis routes (e.g., reductive amination or Eschweiler-Clarke reactions) may also apply, depending on precursor availability .
Q. What analytical techniques are critical for structural characterization?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the tetrahydroquinoline backbone and substituent positions (e.g., methyl at C2, hydroxyl at C5). High-resolution mass spectrometry (HRMS) verifies molecular formula (C₁₀H₁₄ClNO). X-ray crystallography resolves absolute stereochemistry, particularly for enantiomeric forms, as demonstrated in studies of analogous tetrahydroisoquinoline salts .
Q. How can initial biological activity screening be designed?
- Methodological Answer : Conduct in vitro assays targeting receptors/enzymes linked to therapeutic areas (e.g., anticancer, neuroprotection). For example:
- MTT assay for cytotoxicity (IC₅₀ determination in cancer cell lines).
- Radioligand binding assays to assess affinity for serotonin or dopamine receptors.
- Dose-response curves (1 nM–100 µM) to evaluate potency and selectivity .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies may arise from structural variations (e.g., hydroxyl position: 5-ol vs. 8-ol isomers) or impurities. Validate findings via:
- Orthogonal assays (e.g., functional vs. binding assays).
- Structural verification (NMR, HPLC purity >98%).
- Comparative studies with analogs (e.g., 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride) to isolate substituent effects .
Q. What strategies are used to study enantiomer-specific bioactivity?
- Methodological Answer : Resolve racemic mixtures via chiral HPLC or enzymatic resolution. Test enantiomers in in vivo models (e.g., rodent behavioral assays for neuroactive effects). For example, (4R)-enantiomers of tetrahydroisoquinoline derivatives show higher receptor affinity than (4S)-forms .
Q. How is molecular docking employed to predict target interactions?
- Methodological Answer : Use software like AutoDock Vina to model compound binding to active sites (e.g., kinase domains). Validate predictions with site-directed mutagenesis or surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
Q. What advanced spectroscopic methods assess stability under physiological conditions?
- Methodological Answer :
- LC-MS/MS monitors degradation products in simulated gastric fluid (pH 2) or plasma.
- Circular dichroism (CD) tracks conformational changes in buffered solutions (pH 7.4, 37°C).
- Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life .
Methodological Notes
- Contradiction Analysis : Cross-validate data using multiple cell lines/assay formats to rule out model-specific artifacts.
- Comparative Studies : Use QSAR (quantitative structure-activity relationship) models to correlate substituent effects (e.g., hydroxyl vs. methoxy groups) with bioactivity .
- Safety : Follow SDS guidelines for handling hydrochloride salts (e.g., PPE, ventilation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
